molecular formula C14H19ClN2O4S B4114639 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)alaninamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)alaninamide

Cat. No. B4114639
M. Wt: 346.8 g/mol
InChI Key: SUZRLSSDTGBEFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)alaninamide is a chemical compound that has shown potential in scientific research applications. This compound is commonly referred to as CTSB inhibitor, as it inhibits the activity of the enzyme cathepsin B. In

Mechanism of Action

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)alaninamide inhibits the activity of CTSB by binding to the active site of the enzyme. CTSB plays a crucial role in the degradation of extracellular matrix proteins, which is essential for cancer cell invasion and metastasis. Inhibition of CTSB activity using N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)alaninamide reduces the degradation of extracellular matrix proteins, thereby inhibiting cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)alaninamide has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits the activity of CTSB, which reduces cancer cell invasion and metastasis. Additionally, N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)alaninamide has been shown to induce apoptosis in cancer cells. In non-cancer cells, this compound has been shown to have no significant effects on cell viability or proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)alaninamide in lab experiments include its specificity for CTSB inhibition, its ability to reduce cancer cell invasion and metastasis, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its efficacy in vivo.

Future Directions

There are several future directions for the use of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)alaninamide in scientific research. One potential direction is the use of this compound in combination with other cancer treatments, such as chemotherapy or immunotherapy. Another potential direction is the development of more potent and selective CTSB inhibitors. Additionally, further studies are needed to determine the efficacy of this compound in vivo and its potential use in clinical settings.
In conclusion, N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)alaninamide has shown potential in scientific research applications as a CTSB inhibitor. This compound has been shown to reduce cancer cell invasion and metastasis and induce apoptosis in cancer cells. However, further studies are needed to determine its efficacy in vivo and its potential use in clinical settings.

Scientific Research Applications

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)alaninamide has been extensively studied for its potential use in scientific research. This compound is primarily used as a CTSB inhibitor in cancer research. CTSB is a lysosomal cysteine protease that has been implicated in cancer progression and metastasis. Inhibition of CTSB activity using N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)alaninamide has been shown to reduce cancer cell invasion and metastasis in various cancer models.

properties

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S/c1-10(14(18)16-9-12-3-2-8-21-12)17-22(19,20)13-6-4-11(15)5-7-13/h4-7,10,12,17H,2-3,8-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZRLSSDTGBEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCCO1)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-[(4-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)alaninamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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